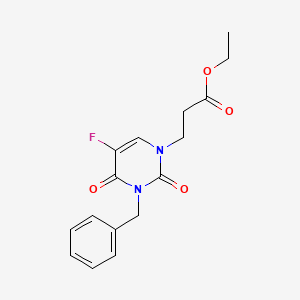![molecular formula C18H15ClN2OS B5848762 N-[4-(4-chlorophenyl)-5-methyl-1,3-thiazol-2-yl]-2-methylbenzamide](/img/structure/B5848762.png)
N-[4-(4-chlorophenyl)-5-methyl-1,3-thiazol-2-yl]-2-methylbenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[4-(4-chlorophenyl)-5-methyl-1,3-thiazol-2-yl]-2-methylbenzamide, also known as CTZ, is a chemical compound that has been extensively studied in scientific research. It is a thiazole derivative that has been shown to have a variety of biochemical and physiological effects. In
Mécanisme D'action
The exact mechanism of action of N-[4-(4-chlorophenyl)-5-methyl-1,3-thiazol-2-yl]-2-methylbenzamide is not fully understood. However, it has been shown to inhibit the activity of certain enzymes, including cyclooxygenase-2 (COX-2), which is involved in the inflammatory response. N-[4-(4-chlorophenyl)-5-methyl-1,3-thiazol-2-yl]-2-methylbenzamide has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
N-[4-(4-chlorophenyl)-5-methyl-1,3-thiazol-2-yl]-2-methylbenzamide has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the production of inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), in response to various stimuli. N-[4-(4-chlorophenyl)-5-methyl-1,3-thiazol-2-yl]-2-methylbenzamide has also been shown to inhibit the growth and proliferation of cancer cells and to induce apoptosis in these cells. Additionally, N-[4-(4-chlorophenyl)-5-methyl-1,3-thiazol-2-yl]-2-methylbenzamide has been shown to have antimicrobial activity against a variety of bacteria and fungi.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-[4-(4-chlorophenyl)-5-methyl-1,3-thiazol-2-yl]-2-methylbenzamide in lab experiments is its broad range of biological activities. N-[4-(4-chlorophenyl)-5-methyl-1,3-thiazol-2-yl]-2-methylbenzamide has been shown to have anti-inflammatory, anti-cancer, and anti-microbial effects, making it a versatile tool for studying various biological processes. However, one limitation of using N-[4-(4-chlorophenyl)-5-methyl-1,3-thiazol-2-yl]-2-methylbenzamide is its potential toxicity. N-[4-(4-chlorophenyl)-5-methyl-1,3-thiazol-2-yl]-2-methylbenzamide has been shown to be toxic to certain cell types at high concentrations, which can limit its use in certain experiments.
Orientations Futures
There are several future directions for research on N-[4-(4-chlorophenyl)-5-methyl-1,3-thiazol-2-yl]-2-methylbenzamide. One area of interest is the development of N-[4-(4-chlorophenyl)-5-methyl-1,3-thiazol-2-yl]-2-methylbenzamide as a therapeutic agent for various diseases, including cancer and inflammatory disorders. Another area of interest is the development of N-[4-(4-chlorophenyl)-5-methyl-1,3-thiazol-2-yl]-2-methylbenzamide as a diagnostic tool for cancer. Additionally, further studies are needed to fully understand the mechanism of action of N-[4-(4-chlorophenyl)-5-methyl-1,3-thiazol-2-yl]-2-methylbenzamide and its potential toxicity.
Méthodes De Synthèse
The synthesis of N-[4-(4-chlorophenyl)-5-methyl-1,3-thiazol-2-yl]-2-methylbenzamide involves the reaction of 4-chloroaniline with 2-bromo-4-methylbenzoic acid to form 4-(4-chlorophenyl)-5-methyl-1,3-thiazole-2-carboxylic acid. This intermediate is then reacted with thionyl chloride to form the corresponding acid chloride, which is then reacted with 2-amino-N-methylbenzamide to form N-[4-(4-chlorophenyl)-5-methyl-1,3-thiazol-2-yl]-2-methylbenzamide.
Applications De Recherche Scientifique
N-[4-(4-chlorophenyl)-5-methyl-1,3-thiazol-2-yl]-2-methylbenzamide has been extensively studied for its potential as a therapeutic agent. It has been shown to have a variety of biological activities, including anti-inflammatory, anti-cancer, and anti-microbial effects. N-[4-(4-chlorophenyl)-5-methyl-1,3-thiazol-2-yl]-2-methylbenzamide has also been studied for its potential as a diagnostic tool for various diseases, including cancer.
Propriétés
IUPAC Name |
N-[4-(4-chlorophenyl)-5-methyl-1,3-thiazol-2-yl]-2-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15ClN2OS/c1-11-5-3-4-6-15(11)17(22)21-18-20-16(12(2)23-18)13-7-9-14(19)10-8-13/h3-10H,1-2H3,(H,20,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCAUWVSVXIOVCS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)NC2=NC(=C(S2)C)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15ClN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2-(3,4-dimethoxyphenyl)-1-{[2-(3-hydroxy-4-methoxybenzylidene)hydrazino]carbonyl}vinyl)benzamide](/img/structure/B5848680.png)
![9-mercapto-6,10-dihydronaphtho[1',2':4,5]thieno[2,3-d]pyrimidin-11(5H)-one](/img/structure/B5848692.png)
![2,6-difluoro-N-[2-(methylthio)phenyl]benzamide](/img/structure/B5848700.png)
![N'-[({1-[(4-methylphenyl)sulfonyl]-5-oxo-2-pyrrolidinyl}carbonyl)oxy]benzenecarboximidamide](/img/structure/B5848703.png)



![N-[(4-allyl-5-mercapto-4H-1,2,4-triazol-3-yl)methyl]-2-fluorobenzamide](/img/structure/B5848737.png)
![3-[5-(4-chlorophenyl)-1-isopropyl-1H-pyrrol-2-yl]propanoic acid](/img/structure/B5848745.png)




